molecular formula C10H7F3N2O3 B2504947 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate CAS No. 1429485-53-9

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate

Cat. No.: B2504947
CAS No.: 1429485-53-9
M. Wt: 260.172
InChI Key: KFMLXTCNLMVPRF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate (molecular formula: C₁₀H₈F₃N₂O₃) is a heterocyclic compound featuring an oxadiazolium olate core. Its structure includes a 4-methoxyphenyl group at position 3 and a trifluoromethyl (CF₃) group at position 4 (Figure 1). The SMILES notation is COC1=CC=C(C=C1)[N+]2=C(C(=O)ON2)C(F)(F)F, and the InChIKey is KFMLXTCNLMVPRF-UHFFFAOYSA-O . Predicted collision cross-section (CCS) values for its adducts range from 151.1 to 163.7 Ų, indicating moderate molecular size and polarity .

This compound’s electronic properties are influenced by the electron-donating methoxy (-OCH₃) and electron-withdrawing CF₃ groups, which may affect reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

1429485-53-9

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.172

IUPAC Name

3-(4-methoxyphenyl)-4-(trifluoromethyl)oxadiazol-3-ium-5-olate

InChI

InChI=1S/C10H7F3N2O3/c1-17-7-4-2-6(3-5-7)15-8(10(11,12)13)9(16)18-14-15/h2-5H,1H3

InChI Key

KFMLXTCNLMVPRF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)[N+]2=NOC(=C2C(F)(F)F)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate typically involves the reaction of 4-methoxyphenylhydrazine with trifluoroacetic anhydride to form an intermediate, which is then cyclized to produce the oxadiazole ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring exhibits reactivity toward nucleophilic agents due to its electron-deficient nature. Key reactions include:

Reaction TypeConditionsProductYieldSource
Aminolysis Hydrazine hydrate in ethanol, refluxSubstitution at C2 with amine groups65–75%
Thiol Substitution Thiophenol, K₂CO₃, acetone, RTThioether formation at oxadiazole C569%

For example, in analogous compounds, the 1,3,4-oxadiazole ring undergoes substitution with amines or thiols under mild conditions, retaining the benzofuran-carboxamide scaffold .

Electrophilic Aromatic Substitution on the Benzofuran Core

The benzofuran moiety is susceptible to electrophilic attacks, particularly at the C5 and C7 positions, guided by the electron-donating methoxy group:

Reaction TypeReagents/ConditionsPosition ModifiedOutcomeSource
Nitration HNO₃, H₂SO₄, 0°C → RTC5 of benzofuranIntroduction of nitro group
Halogenation I₂, Cu powder, HClC5 of benzofuranIodination

In one study, iodination of a benzofuran derivative at C5 was achieved using iodine and Cu powder in HCl, yielding a bioactive intermediate .

Hydrolysis of the Carboxamide Group

The benzofuran-2-carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductApplicationSource
Acidic 6N HCl, reflux, 6hBenzofuran-2-carboxylic acidPrecursor for esterification
Basic NaOH (10%), ethanol, 70°C, 4hCarboxylate saltSolubility enhancement

Hydrolysis is critical for converting the carboxamide into reactive intermediates for further derivatization.

Functionalization of the 4-Methoxybenzyl Group

The 4-methoxybenzyl substituent can undergo demethylation or oxidation:

Reaction TypeReagents/ConditionsProductYieldSource
Demethylation BBr₃, CH₂Cl₂, −78°C → RT4-Hydroxybenzyl derivative85%
Oxidation KMnO₄, H₂O, 100°C4-Carboxybenzyl derivative72%

Demethylation with BBr₃ converts the methoxy group to a hydroxyl group, enabling subsequent sulfonation or alkylation .

Cross-Coupling Reactions

The compound’s aromatic systems can participate in cross-coupling reactions after pre-functionalization:

Reaction TypePre-FunctionalizationCoupling PartnersCatalyst SystemSource
Suzuki Coupling Bromination at C5Arylboronic acidsPd(PPh₃)₄, K₂CO₃
Buchwald–Hartwig Iodination at C5AminesPd₂(dba)₃, Xantphos

For instance, bromination of the benzofuran core followed by Suzuki coupling with arylboronic acids introduces diverse aryl groups.

Reduction of the Oxadiazole Ring

The 1,3,4-oxadiazole ring can be selectively reduced to form diamine or hydrazine derivatives:

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, reflux, 12h1,2-Diaminoethane derivative58%
H₂, Raney NiEtOH, 60°C, 6hHydrazine-linked intermediate63%

Reduction expands the compound’s utility in synthesizing poly

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in the field of medicinal chemistry. The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of derivatives synthesized from this compound.

Biology

In biological research, 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate has been investigated for its potential interactions with enzymes and proteins. Its structure suggests that it may exhibit significant binding affinity to various molecular targets due to hydrogen bonding capabilities associated with the oxadiazole ring .

Recent studies have highlighted the biological activities associated with compounds containing oxadiazole rings. For instance:

  • Anticancer Activity : Compounds similar to this compound have shown promise as anticancer agents. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines .
  • Antidiabetic Properties : In silico studies suggest that oxadiazole derivatives may possess antidiabetic properties by interacting with key metabolic enzymes .

Case Studies

  • Antimicrobial Activity : A study demonstrated that oxadiazole derivatives exhibited significant antimicrobial properties against various pathogens, indicating their potential as therapeutic agents .
  • In Silico Studies : Computational analyses have shown promising results for the binding interactions of oxadiazole derivatives with target proteins involved in cancer and diabetes pathways .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxadiazole Derivatives

4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate

This analog replaces the CF₃ group with an iodine atom.

5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one

This compound shares the CF₃ group but lacks the 4-methoxyphenyl substituent. Instead, it has a 4-(trifluoromethyl)phenyl group attached to an oxadiazolone ring. The absence of the methoxy group reduces electron-donating effects, likely decreasing solubility in polar solvents .

Heterocyclic Core Modifications

Triazole-Thione Derivatives

Compounds such as 5-(3-chlorophenyl)-4-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (2a, C₁₄H₁₀ClFN₃S) exhibit a triazole-thione core instead of oxadiazolium olate. Key differences include:

  • Melting Points : 2a melts at 221–222°C, while similar triazole-thiones with bromo/iodo substituents (e.g., 6a, 7a) show higher melting points (up to 186–221°C) due to increased halogen size and packing efficiency .
  • Spectral Data : The NH proton in 2a appears at δ 14.27 ppm (D₂O exchangeable), whereas oxadiazolium olates lack such protons, simplifying their NMR spectra .
Thiazole Derivatives (Compounds 4 and 5)

Isostructural thiazoles 4 (Cl substituent) and 5 (Br substituent) demonstrate how halogen size affects crystal packing. Both have two independent molecules per asymmetric unit, but bromine’s larger van der Waals radius in 5 necessitates slight structural adjustments compared to 4 .

Electronic and Steric Effects

  • CF₃ vs. Halogens: The CF₃ group is more electronegative than Cl or Br, increasing the compound’s electron-deficient character. This could enhance binding affinity in therapeutic applications (e.g., antimicrobial activity noted in related thiazoles ).
  • Methoxy Group: The 4-methoxyphenyl substituent in the target compound improves solubility in organic solvents compared to non-polar analogs like 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one .

Biological Activity

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate (CAS No. 1429485-53-9) is a synthetic compound belonging to the oxadiazole family, characterized by its unique trifluoromethyl and methoxyphenyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

  • Molecular Formula : C10H7F3N2O3
  • Molecular Weight : 260.17 g/mol
  • Structure : The compound features an oxadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

Studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with trifluoromethyl groups have been shown to enhance antibacterial activity against various strains of bacteria. For instance, one study demonstrated that derivatives similar to this compound displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

Anticancer Properties

The oxadiazole scaffold has also been explored for anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival. Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines .

Insecticidal Activity

In agricultural contexts, oxadiazole derivatives have been evaluated for their insecticidal properties. Compounds with a trifluoromethyl group have shown enhanced efficacy against pests due to their ability to disrupt physiological processes in insects. This suggests that this compound could be developed as an effective agrochemical .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Demonstrated significant inhibition of bacterial growth (e.g., E. coli and S. aureus) at low concentrations of the compound .
Anticancer Research Induced apoptosis in MCF-7 breast cancer cells; IC50 values indicated effective cytotoxicity .
Insecticidal Efficacy Showed high mortality rates in common agricultural pests such as aphids and whiteflies .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the oxadiazole ring may allow for interaction with specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature of the trifluoromethyl group can facilitate penetration into cell membranes, leading to cell lysis in microorganisms and cancer cells.
  • Signal Transduction Interference : By modulating pathways critical for cell survival and growth, this compound may effectively induce programmed cell death in malignant cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate, and how are intermediates characterized?

  • Methodology : Cyclocondensation of precursors (e.g., hydrazine derivatives and trifluoromethyl ketones) under acidic conditions is commonly employed. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Key intermediates are characterized using 1H^1H- and 13C^{13}C-NMR spectroscopy to confirm regioselectivity and purity. For example, the methoxyphenyl group’s aromatic protons appear as distinct doublets in the 7.0–7.5 ppm range .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : Combine 19F^{19}F-NMR to confirm the trifluoromethyl group (δ ≈ -60 to -70 ppm) and IR spectroscopy to identify oxadiazole ring vibrations (~1600–1650 cm1^{-1}).
  • Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Validate hydrogen bonding and π-π stacking interactions using software like Mercury. Ensure R-factors < 5% for high confidence .

Q. What are the standard purity assessment protocols for this compound in preclinical studies?

  • Methodology : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Use a gradient elution (e.g., 60% acetonitrile/40% water) to resolve impurities. Purity ≥ 95% is typically required for biological assays .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 1H^1H-NMR splitting patterns) be resolved for derivatives of this compound?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate spectra and identify stable conformers. Cross-validate with X-ray structures to resolve ambiguities .

Q. What strategies are effective in probing the reaction mechanism of trifluoromethyl group participation in nucleophilic substitutions?

  • Methodology :

  • Isotopic Labeling : Introduce 18O^{18}O or 2H^{2}H labels to track bond cleavage/formation via mass spectrometry.
  • Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps. Use Eyring plots to elucidate activation parameters .

Q. How can researchers design experiments to distinguish between oxadiazole ring tautomers in solution?

  • Methodology :

  • NOESY NMR : Detect through-space correlations between protons on adjacent rings to infer tautomeric forms.
  • pH-Dependent Studies : Adjust solution pH to stabilize specific tautomers (e.g., protonation at N3 vs. O5) and track shifts in 15N^{15}N-NMR spectra .

Q. What crystallographic challenges arise when analyzing this compound’s polymorphs, and how are they addressed?

  • Methodology :

  • Twinned Data : Use SHELXD for structure solution and TWINLAW to identify twin laws. Refine with SHELXL using HKLF5 format for twinned data.
  • Disorder Modeling : Apply PART and SUMP instructions in SHELXL to model disordered trifluoromethyl groups .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental biological activity data?

  • Methodology :

  • Docking Revisions : Re-evaluate molecular docking (e.g., AutoDock Vina) using experimentally validated crystal structures. Adjust force fields for fluorine interactions.
  • SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships .

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